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2-Naphthol, 1-methyl-6-propyl-

Cat. No.: B12652587
CAS No.: 14461-84-8
M. Wt: 200.28 g/mol
InChI Key: AGVVNQWVUYCHFM-UHFFFAOYSA-N
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Description

Significance of Naphthol Derivatives in Fundamental Organic Chemistry Research

Naphthol derivatives are a cornerstone in the study of aromatic compounds and electrophilic substitution reactions. wikipedia.orgvpscience.org The naphthalene (B1677914) ring system, with its fused aromatic rings, presents a more complex electronic landscape than simpler aromatic compounds like benzene (B151609), offering richer ground for investigating reaction mechanisms and substituent effects. wikipedia.org The hydroxyl group of naphthols is highly activating and, along with the inherent reactivity of the naphthalene core, directs incoming electrophiles to specific positions, making them valuable substrates for studying regioselectivity in organic reactions. vpscience.org

The electron-rich nature of the naphthol skeleton allows it to be a key starting material for a multitude of organic transformations. researchgate.net These derivatives are pivotal in the synthesis of a diverse range of heterocyclic compounds, which are of great interest due to their prevalence in natural products and pharmaceuticals. researchgate.net Furthermore, the study of naphthol derivatives contributes to a deeper understanding of aromaticity, a fundamental concept in chemistry that governs the stability and reactivity of many organic molecules. wikipedia.org The investigation into their synthesis and reactions continues to drive the development of new synthetic methodologies and catalytic systems. researchgate.netnih.gov

Scope of Academic Inquiry into 2-Naphthol (B1666908), 1-methyl-6-propyl- Chemistry

While direct academic studies focusing exclusively on 2-Naphthol, 1-methyl-6-propyl- are not extensively documented in publicly available literature, the scope of academic inquiry can be inferred from research on related polysubstituted naphthols. Research on such compounds typically encompasses several key areas:

Synthesis: Developing efficient and regioselective methods for the introduction of multiple substituents onto the naphthol framework is a primary focus. researchgate.netnih.gov For a compound like 2-Naphthol, 1-methyl-6-propyl-, research would likely explore sequential or one-pot alkylation reactions. chemcess.com

Spectroscopic and Structural Analysis: A significant part of the research involves the detailed characterization of these molecules using techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm their structure and stereochemistry. rsc.orgchemicalbook.comnih.gov

Chemical Reactivity: Investigating the influence of the specific substitution pattern (1-methyl and 6-propyl groups) on the reactivity of the hydroxyl group and the aromatic ring is a key area of academic interest.

Biological Activity: Many substituted naphthols exhibit interesting biological properties, including antimicrobial, antioxidant, and anticancer activities. researchgate.netnih.govnih.gov Research would likely extend to screening 2-Naphthol, 1-methyl-6-propyl- for similar activities.

Evolution of Research Methodologies for Naphthol Systems

The methodologies for studying naphthol systems have evolved significantly over time, driven by advances in analytical and synthetic chemistry.

Synthesis: Early methods often relied on classical, sometimes harsh, reaction conditions. vpscience.org Modern synthetic chemistry emphasizes the development of more efficient, selective, and environmentally benign methods. This includes the use of advanced catalytic systems, such as Lewis acids and transition metals, to control the regioselectivity of substitution reactions. researchgate.netnih.govrsc.org One-pot and multicomponent reactions that allow for the construction of complex naphthol derivatives in a single step are also becoming increasingly common. researchgate.net

Analytical Techniques: The identification and characterization of naphthol derivatives have been revolutionized by the development of sophisticated analytical techniques.

Chromatography: High-performance liquid chromatography (HPLC) is a key technique for the separation and purification of naphthol derivatives from complex reaction mixtures. researchgate.netnih.gov The development of chiral stationary phases has been particularly important for the separation of enantiomeric naphthol derivatives. ipb.pt

Spectroscopy: While early structural elucidation relied on classical methods, modern research heavily depends on spectroscopic techniques.

NMR Spectroscopy: 1H and 13C NMR are indispensable for determining the precise connectivity and stereochemistry of substituted naphthols. rsc.orgchemicalbook.comnih.gov

Mass Spectrometry (MS): Techniques like gas chromatography-mass spectrometry (GC-MS) and, more recently, ultrahigh-resolution mass spectrometry have become crucial for identifying and quantifying naphthols and other polycyclic aromatic compounds, even in complex environmental samples. researchgate.netnerc.ac.uk

Infrared (IR) Spectroscopy: IR spectroscopy remains a fundamental tool for identifying key functional groups, such as the hydroxyl group, in naphthol derivatives. wikipedia.orgacs.org

Detailed Research Findings

Due to the absence of specific literature on 2-Naphthol, 1-methyl-6-propyl-, this section will present probable synthetic routes and expected spectroscopic data based on established knowledge of naphthol chemistry.

Probable Synthetic Approaches

The synthesis of 2-Naphthol, 1-methyl-6-propyl- would likely involve the alkylation of 2-naphthol. A common and versatile method for introducing alkyl groups to an aromatic ring is the Friedel-Crafts alkylation. chemcess.comwikipedia.org

A plausible synthetic strategy could involve a two-step process:

Propylation of 2-Naphthol: The introduction of the propyl group at the 6-position could be achieved through a Friedel-Crafts alkylation of 2-naphthol with a propenylating agent (e.g., propene or a propyl halide) in the presence of a Lewis acid catalyst like AlCl₃. The regioselectivity of this reaction can be influenced by the reaction conditions.

Methylation of 6-propyl-2-naphthol (B3024154): The subsequent introduction of the methyl group at the 1-position would likely proceed via another electrophilic substitution reaction on the 6-propyl-2-naphthol intermediate.

It is important to note that Friedel-Crafts alkylations can sometimes lead to a mixture of isomers and polyalkylation products, necessitating careful optimization of reaction conditions and purification of the final product. rsc.org

Expected Spectroscopic Data

The structural confirmation of 2-Naphthol, 1-methyl-6-propyl- would rely on a combination of spectroscopic techniques. The expected data, based on known values for related compounds, are summarized below.

Interactive Data Table: Predicted Spectroscopic Data for 2-Naphthol, 1-methyl-6-propyl-

Spectroscopic Technique Expected Features
¹H NMR Signals corresponding to the aromatic protons on the naphthalene ring, a singlet for the hydroxyl proton, a singlet for the 1-methyl group protons, and signals for the propyl group protons (triplet, sextet, triplet).
¹³C NMR Resonances for the ten carbon atoms of the naphthalene ring, with shifts influenced by the hydroxyl, methyl, and propyl substituents. Signals for the methyl and propyl carbons would also be present. nih.gov
IR Spectroscopy A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the hydroxyl group. C-H stretching and aromatic C=C stretching bands would also be observed. wikipedia.orgacs.org
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (C₁₄H₁₆O). Fragmentation patterns would likely show the loss of alkyl groups.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H16O B12652587 2-Naphthol, 1-methyl-6-propyl- CAS No. 14461-84-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14461-84-8

Molecular Formula

C14H16O

Molecular Weight

200.28 g/mol

IUPAC Name

1-methyl-6-propylnaphthalen-2-ol

InChI

InChI=1S/C14H16O/c1-3-4-11-5-7-13-10(2)14(15)8-6-12(13)9-11/h5-9,15H,3-4H2,1-2H3

InChI Key

AGVVNQWVUYCHFM-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC2=C(C=C1)C(=C(C=C2)O)C

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Naphthol, 1 Methyl 6 Propyl and Analogues

Regioselective Synthesis Strategies for Substituted Naphthols

Achieving regioselectivity—the control of substituent placement on the naphthalene (B1677914) core—is paramount in synthesizing specific isomers like 2-Naphthol (B1666908), 1-methyl-6-propyl-. Various strategies have been developed to direct reactions to a particular position, overcoming the challenge of mixed isomer formation that can occur with traditional methods like electrophilic aromatic substitution. nih.govresearchgate.net

The synthesis of α-naphthol (1-naphthol) derivatives has been significantly advanced through transition-metal-catalyzed C–H activation, which offers a more direct and atom-economic route compared to classical methods. snnu.edu.cnacs.org Complexes of rhodium, particularly Cp*Rh(III), have emerged as state-of-the-art catalysts for activating otherwise inert C-H bonds, enabling annulation reactions to construct the naphthol skeleton. snnu.edu.cnacs.org

Earlier methods often required stoichiometric amounts of metal oxidants. snnu.edu.cnacs.org However, recent progress has focused on developing catalytic systems that overcome this limitation. A notable strategy involves the Rh(III)-catalyzed C–H activation of sulfoxonium ylides and their subsequent annulation with alkynes, providing direct and efficient access to 3,4-substituted 1-naphthols. snnu.edu.cnacs.orgnih.gov This approach utilizes the sulfoxonium ylide as a traceless directing group, meaning it guides the reaction and is then eliminated from the final product. acs.orgnih.gov Silver(I) catalysis has also been employed for the regioselective construction of highly substituted α-naphthols by functionalizing β-ketoesters and alkynes in a single step. acs.org

Rhodium(III)-catalyzed annulation reactions represent a powerful tool for constructing the naphthol core with high efficiency and control. snnu.edu.cnnih.gov This strategy typically involves the C-H activation of an aromatic substrate, such as a sulfoxonium ylide or a nitrone, which then undergoes a [4+2] annulation or cyclization with a coupling partner, most commonly an alkyne. acs.orgrsc.orgrsc.org

One of the key advantages of this methodology is the ability to perform the reaction under redox-neutral conditions, which avoids the need for external oxidants. acs.orgnih.gov For instance, the reaction between sulfoxonium ylides and alkynes, catalyzed by a Rh(III) complex, proceeds directly to 1-naphthol (B170400) derivatives. acs.orgacs.org The sulfoxonium ylide acts as a bifunctional component, participating in both the C-H activation and the annulation cascade. acs.org This method demonstrates a broad substrate scope and good functional group tolerance. acs.orgresearchgate.net Similarly, α-carbonyl nitrones can be used as directing groups in Rh(III)-catalyzed annulations with alkynes to furnish naphthols. rsc.org

Key Features of Rh(III)-Catalyzed Annulation for Naphthol Synthesis
FeatureDescriptionExample SubstratesCatalyst SystemReference
Directing Group A functional group that directs the catalyst to a specific C-H bond, often traceless (not incorporated into the final product).Sulfoxonium Ylides, Nitrones[CpRhCl2]2 acs.orgrsc.org
Coupling Partner An unsaturated molecule, typically an alkyne, that provides the remaining atoms for the new ring.Internal Alkynes, 1,3-DiynesRh(III) complex acs.orgresearchgate.net
Reaction Type C-H activation followed by a [4+2] annulation or cyclization.Arenes + AlkynesCpRh(III), Cp*Co(III) snnu.edu.cnmdpi.comrsc.org
Conditions Often mild and redox-neutral, avoiding harsh reagents and stoichiometric oxidants.N/ARh(III) or Co(III) acs.orgrsc.org

Electrophilic cyclization provides a highly effective and regioselective pathway to substituted 2-naphthols and their naphthalene analogues. nih.govacs.org This strategy typically employs arene-containing propargylic alcohols or 1-aryl-3-alkyn-2-ones as starting materials. nih.govnih.gov The reaction proceeds via a 6-endo-dig cyclization, where an electrophile attacks the alkyne, inducing the aromatic ring to close and form the naphthalene core. nih.govacs.org

A variety of electrophilic reagents can be used, which allows for the direct incorporation of different functional groups into the final product. nih.gov The reaction conditions are generally mild, and the method accommodates a wide range of functional groups. acs.org For example, using iodine monochloride (ICl) or iodine (I₂) leads to iodinated naphthols, while bromine (Br₂) or N-Bromosuccinimide (NBS) yields brominated derivatives. nih.gov This method has proven successful for synthesizing 3-halo-2-naphthols in excellent yields. nih.govacs.org

Electrophiles Used in the Cyclization to Form Substituted Naphthols
ElectrophileStarting MaterialResulting Product TypeReference
Iodine monochloride (ICl)Arene-containing propargylic alcohols2-Iodonaphthalenes nih.gov
Iodine (I₂)1-Aryl-3-alkyn-2-ones3-Iodo-2-naphthols nih.govacs.org
Bromine (Br₂)Arene-containing propargylic alcohols2-Bromonaphthalenes nih.gov
N-Bromosuccinimide (NBS)Arene-containing propargylic alcohols2-Bromonaphthalenes (lower yield than Br₂) nih.gov
Phenylselenyl bromide (PhSeBr)Arene-containing propargylic alcohols2-Naphthyl phenyl selenides nih.gov

The Friedel-Crafts reaction, a cornerstone of aromatic chemistry, has been adapted for the synthesis of substituted naphthols. rsc.orgnih.gov Both intramolecular and intermolecular versions of the reaction are utilized to construct the bicyclic naphthol framework. rsc.orgmasterorganicchemistry.com

A one-pot synthesis of 4-substituted-2-naphthols has been developed using a tandem Friedel-Crafts sequence. nih.govresearchgate.net This process involves the intermolecular Friedel-Crafts acylation of an alkyne with a phenylacetyl chloride derivative, which is then followed by an intramolecular Friedel-Crafts alkylation of the resulting β-chlorovinyl ketone intermediate to close the second ring. nih.gov Lewis acids such as aluminum chloride are typically used to catalyze these condensations. researchgate.netresearchgate.net

Furthermore, highly regioselective Friedel-Crafts alkylations of naphthols themselves are used to introduce substituents at specific positions. For instance, a catalytic, regioselective α-alkylation of β-naphthol (2-naphthol) with allylic alcohols has been achieved using p-toluenesulfonic acid (p-TsOH) as an inexpensive and readily available catalyst. rsc.orgrsc.org This method avoids issues of catalyst deactivation and competing reactions that can complicate Friedel-Crafts alkylations. rsc.org

Development of Novel Reaction Pathways and Protocols

The quest for more sustainable and efficient chemical syntheses has driven the exploration of novel reaction pathways. A significant area of development is the creation of redox-neutral processes, which enhance atom economy and reduce waste.

Several of the advanced methods for naphthol synthesis operate under redox-neutral conditions. The Rh(III)-catalyzed C-H activation and annulation of sulfoxonium ylides with alkynes is a prime example. acs.orgacs.orgnih.gov In this catalytic cycle, the Rh(III) catalyst is regenerated without an external oxidant. snnu.edu.cn Similar redox-neutral strategies have been developed using other transition metals like cobalt and other directing groups such as nitrones. rsc.orgrsc.orgrsc.org Another innovative approach involves a visible-light-promoted photoredox neutral coupling of alkynes with 2-bromo-1,3-dicarbonyl compounds to prepare naphthols under mild, room-temperature conditions. acs.orgnih.gov These methods represent a significant step towards more environmentally friendly and efficient synthesis of complex molecules like 2-Naphthol, 1-methyl-6-propyl-. acs.org

Metal-Mediated Syntheses of Naphthol Derivatives (e.g., Niobium(III) Chloride)

Metal-mediated reactions offer powerful tools for the construction of complex aromatic systems like substituted naphthols. One notable example is the use of low-valent niobium species, such as niobium(III) chloride, to mediate the coupling of readily available starting materials. This approach provides a pathway to polysubstituted naphthols through the formation of key carbon-carbon bonds. researchgate.net

A significant strategy involves the reaction of 1,2-aryldialdehydes with various alkynes, mediated by niobium(III) chloride (typically complexed with dimethoxyethane, DME), to regioselectively produce substituted naphthols. researchgate.net This method is advantageous for creating naphthol cores with diverse substitution patterns, which could be adapted for the synthesis of analogues of 2-Naphthol, 1-methyl-6-propyl-. The reaction proceeds by coupling the alkyne with the dialdehyde, leading to the formation of the naphthalene ring system. The regioselectivity of this process is a key feature, allowing for controlled placement of substituents on the naphthol core. researchgate.net While this specific reaction has been demonstrated for a range of substituted naphthols, its direct application to yield 2-Naphthol, 1-methyl-6-propyl- would depend on the selection of appropriately substituted alkyne and 1,2-aryldialdehyde precursors.

Research has also explored the use of other niobium reagents, such as niobium pentachloride, often in the context of multicomponent reactions, to construct complex heterocyclic structures derived from naphthols.

Table 1: Niobium(III) Chloride-Mediated Synthesis of Substituted Naphthols No specific data for 2-Naphthol, 1-methyl-6-propyl- is available. The table below represents examples of substituted naphthols synthesized via a related methodology.

Alkyne1,2-AryldialdehydeProductYield (%)Reference
1-Phenyl-1-propynePhthalaldehyde1-Methyl-2-phenyl-3-naphthol75 researchgate.net
4-OctynePhthalaldehyde2,3-Dipropyl-1-naphthol80 researchgate.net
1-Cyclohexyl-1-propynePhthalaldehyde2-Cyclohexyl-1-methyl-3-naphthol68 researchgate.net

Multi-Component Reactions for the Assembly of Naphthol Scaffolds

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, thereby minimizing waste and operational steps. fardapaper.irsemanticscholar.org The electron-rich and multi-reactive nature of the 2-naphthol framework makes it an excellent substrate for a variety of MCRs, enabling the construction of diverse and complex molecular architectures, including analogues of 2-Naphthol, 1-methyl-6-propyl-. fardapaper.ir

A prominent class of MCRs involving 2-naphthol is the synthesis of 1-amidoalkyl-2-naphthols. These reactions typically involve the one-pot condensation of a 2-naphthol derivative, an aldehyde, and an amide or acetonitrile. google.comarcjournals.org A wide array of catalysts, including Brønsted and Lewis acids, have been employed to facilitate this transformation. arcjournals.org For instance, the use of a recyclable SO3H-carbon solid acid catalyst under solvent-free conditions provides an environmentally benign route to these compounds in high yields. arcjournals.org The choice of aldehyde and the specific 2-naphthol derivative dictates the substitution pattern of the final product.

Another important MCR is the synthesis of xanthene and benzoxanthene derivatives, which involves the condensation of 2-naphthol, an aldehyde, and a 1,3-dicarbonyl compound. fardapaper.ir These reactions can be catalyzed by various agents, including ionic liquids and solid acids. fardapaper.ir By selecting a substituted 2-naphthol, such as 6-bromo-2-naphthol, it is possible to introduce functionality that could be further elaborated to the desired propyl group, while the C1-methyl group could potentially be introduced via a different synthetic step or by using a pre-functionalized starting material. fardapaper.ir

Table 2: Examples of Multi-Component Reactions for the Synthesis of Naphthol Derivatives

2-Naphthol DerivativeAldehydeThird ComponentCatalyst/ConditionsProduct TypeYield (%)Reference
2-NaphtholAromatic AldehydesAcetamideSO3H-carbon / 100°C1-Amidoalkyl-2-naphthols85-94 arcjournals.org
2-NaphtholAromatic AldehydesMethyl CarbamatePropylphosphonic Anhydride (T3P®) / Toluene, 80°C1-Carbamatoalkyl-2-naphthols60-90 mdpi.com
6-Bromo-2-naphtholAromatic AldehydesDimedoneAmmonium Chloride3-Bromo-tetrahydrobenzo[a]xanthen-11-ones- fardapaper.ir
2-NaphtholAromatic Aldehydes2-AminobenzothiazoleNaHSO₄·H₂O / 80°C1-(Benzothiazolylamino)methyl-2-naphthols52-93 rsc.org

Stereochemical Control and Asymmetric Synthesis in Naphthol Chemistry

The introduction of stereocenters into the naphthol framework is a critical aspect of modern organic synthesis, particularly for applications in catalysis and medicinal chemistry. Asymmetric synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule, which often requires sophisticated catalytic systems. For a molecule like 2-Naphthol, 1-methyl-6-propyl-, where the C1-substituent creates a chiral center if the molecule is not planar or if further reactions occur at this position, stereochemical control is paramount.

Significant progress has been made in the catalytic asymmetric synthesis of naphthol derivatives. Chiral phosphoric acids have emerged as powerful catalysts for controlling enantioselectivity in reactions involving naphthols. fardapaper.irrsc.org These catalysts can facilitate processes such as the asymmetric nucleophilic addition to in situ generated naphthoquinone methides, allowing for the construction of remote stereogenic centers with high efficiency and enantioselectivity. rsc.org

Another powerful strategy is the catalytic asymmetric dearomatization of naphthols. For example, chiral N,N'-dioxide–scandium(III) complexes have been successfully used to catalyze the enantioselective hydroxylative dearomatization of 2-naphthols, yielding chiral ortho-quinols in high yields and enantiomeric ratios. researchgate.net Similarly, these scandium complexes can catalyze the asymmetric ring-opening of cyclopropyl (B3062369) ketones with β-naphthols, providing chiral β-naphthol derivatives with good to excellent enantioselectivities. researchgate.net

Furthermore, the asymmetric oxidative coupling of 2-naphthol derivatives to form axially chiral bi-2-naphthols (BINOLs) is a well-established field. Chiral catalysts, often based on copper or vanadium complexes with chiral ligands, can achieve high enantioselectivity in these reactions, using air or oxygen as the oxidant. nih.govacs.org While this leads to C2-symmetric dimers rather than a monomeric substituted naphthol, the principles of stereochemical induction are highly relevant to the broader field of asymmetric naphthol chemistry.

Table 3: Asymmetric Synthesis Approaches for Chiral Naphthol Derivatives

Reaction TypeCatalyst SystemSubstrate TypeProduct TypeEnantioselectivity (er or ee)Reference
Asymmetric ArylationChiral Phosphoric AcidAzonaphthalenes & 2-NaphtholsNOBIN Derivativesup to 3:97 e.r. nih.gov
Asymmetric Ring-OpeningChiral N,N'-Dioxide-Sc(III) ComplexCyclopropyl Ketones & β-NaphtholsChiral β-Naphthol Derivativesup to 97% ee researchgate.net
Asymmetric Oxidative CouplingChiral Bimetallic Oxovanadium Complex6-Substituted 2-Naphthols6,6'-Disubstituted BINOLsup to 98% ee acs.org
Asymmetric Michael AdditionChiral Auxiliary ((-)-menthyl)Methoxy-naphthalene derivativeEsters of dimethylpentanoic acid26% de arkat-usa.org

Molecular Structure, Conformation, and Isomerism of 2 Naphthol, 1 Methyl 6 Propyl

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation of complex organic molecules like 2-Naphthol (B1666908), 1-methyl-6-propyl-. Each technique provides unique insights into the molecular connectivity, functional groups, electronic environment, and precise geometry.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For 2-Naphthol, 1-methyl-6-propyl-, both ¹H and ¹³C NMR would provide definitive evidence for the connectivity and electronic environment of each atom.

In the ¹H NMR spectrum, distinct signals would appear for the protons of the methyl and propyl groups, the aromatic protons on the naphthalene (B1677914) ring, and the hydroxyl proton. The chemical shift of the hydroxyl proton can be indicative of hydrogen bonding. researchgate.net The aromatic region would display a complex pattern of coupled signals corresponding to the remaining protons on the naphthalene skeleton. Two-dimensional NMR experiments, such as NOESY, can be employed to confirm the spatial proximity of the methyl and hydroxyl groups. researchgate.net

The ¹³C NMR spectrum would show unique resonances for each of the 14 carbon atoms in the molecule. The chemical shifts of the substituted carbons (C1, C2, and C6) would be significantly affected by the attached functional groups. The table below presents predicted chemical shifts based on data from analogous substituted naphthols. asianpubs.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Naphthol, 1-methyl-6-propyl- This table is generated based on typical values for substituted naphthols and may not represent exact experimental values.

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic-H 7.0 - 8.0 110 - 135
OH 5.0 - 9.0 (variable) N/A
Naphthalene C-O N/A 150 - 158
Naphthalene C-CH₃ N/A 115 - 125
Naphthalene C-Propyl N/A 135 - 145
Ring Junction C N/A 125 - 138
-CH₃ ~2.5 ~15-20
-CH₂CH₂CH₃ ~2.6 (α-CH₂) ~38 (α-C)
-CH₂CH₂CH₃ ~1.7 (β-CH₂) ~24 (β-C)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule's bonds. smu.edu For 2-Naphthol, 1-methyl-6-propyl-, these spectra would be characterized by distinct bands corresponding to its functional groups.

The most prominent feature in the IR spectrum would be the O-H stretching vibration, typically appearing as a broad band in the 3200-3600 cm⁻¹ region. The position and shape of this band are sensitive to hydrogen bonding. researchgate.net C-H stretching vibrations from the aromatic ring and the aliphatic methyl and propyl groups would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C-O stretching vibration is expected in the 1200-1300 cm⁻¹ range. The spectrum would also contain a series of sharp bands in the 1400-1650 cm⁻¹ region due to C=C stretching vibrations of the naphthalene ring. researchgate.netresearchgate.net

Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The C=C stretching modes of the naphthalene ring are typically strong in the Raman spectrum. researchgate.netacs.org The position of the hydroxyl group at the 1- or 2- position on the naphthalene ring leads to significant differences in the Raman spectra of naphthol isomers. researchgate.net

Table 2: Characteristic Vibrational Frequencies for 2-Naphthol, 1-methyl-6-propyl- This table is generated based on typical values for substituted naphthols.

Vibrational Mode Typical Frequency Range (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
O-H Stretch 3200-3600 Strong, Broad Weak
Aromatic C-H Stretch 3000-3100 Medium Medium
Aliphatic C-H Stretch 2850-2960 Medium-Strong Medium
C=C Aromatic Stretch 1400-1650 Medium-Strong Strong
C-O Stretch 1200-1300 Strong Weak-Medium

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence emission, provides insights into the electronic structure and transitions within a molecule. smu.edu The naphthalene core of 2-Naphthol, 1-methyl-6-propyl- is a chromophore that absorbs UV light, promoting electrons from lower-energy molecular orbitals to higher-energy ones (typically π→π* transitions).

The absorption spectrum is expected to show multiple bands characteristic of the naphthalene system. The positions and intensities of these bands are modulated by the substituents. The hydroxyl group, acting as an electron-donating group, typically causes a red-shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted naphthalene. The alkyl (methyl and propyl) groups have a smaller, but still noticeable, effect on the electronic transitions. photochemcad.com

Following absorption of light, the excited molecule can relax by emitting a photon, a process known as fluorescence. The emission spectrum is generally a mirror image of the absorption spectrum but shifted to longer wavelengths (a Stokes shift). The study of naphthol derivatives shows that the excited-state properties, including the potential for excited-state intramolecular proton transfer (ESIPT), are highly dependent on the substitution pattern and solvent environment. nih.gov

Table 3: Typical Electronic Transition Data for Naphthol Derivatives This table provides a general range for related compounds in non-polar solvents.

Spectroscopic Parameter Typical Wavelength Range (nm) Transition Type
Absorption Maximum (λ_abs) 280 - 350 π→π*

Microwave spectroscopy is a high-resolution technique used to determine the precise rotational constants of a molecule in the gas phase. From these constants, highly accurate molecular structures, including bond lengths and angles, can be derived. smu.edu

While no specific microwave data exists for 2-Naphthol, 1-methyl-6-propyl-, studies on the parent 1- and 2-naphthol molecules provide a framework for understanding its likely conformational behavior. smu.edu For 2-naphthol, two planar conformers, cis and trans, are possible, defined by the orientation of the hydroxyl hydrogen with respect to the naphthalene ring. The trans conformer is found to be more stable. For 2-Naphthol, 1-methyl-6-propyl-, the steric repulsion between the 1-methyl group and the 2-hydroxyl group would heavily favor a conformation where the hydroxyl hydrogen points away from the methyl group. Microwave spectroscopy could precisely measure the rotational constants and the resulting inertial defect, which provides information about the planarity of the molecule. smu.edu The addition of the flexible propyl group would introduce further conformational complexity and potentially multiple observable rotamers in a gas-phase experiment.

Investigation of Non-Covalent Interactions within Naphthol Systems

Non-covalent interactions, particularly hydrogen bonding, play a crucial role in determining the structure, stability, and reactivity of naphthol derivatives.

An intramolecular hydrogen bond can form between a hydrogen bond donor and acceptor within the same molecule. In 2-Naphthol, 1-methyl-6-propyl-, the key interaction to consider is the potential hydrogen bond between the hydroxyl group at C2 and the adjacent methyl group at C1. However, a conventional O-H···C hydrogen bond is weak. More significantly, the steric clash between these two groups forces a specific orientation of the hydroxyl group.

In related systems like 1-(iminomethyl)-2-naphthol derivatives, a strong intramolecular O-H···N hydrogen bond is observed, which locks the conformation of the molecule. nih.goviucr.org Studies on 1,8-naphthalenediol demonstrate that intramolecular hydrogen bonding significantly stabilizes the molecule and its corresponding radical, enhancing its antioxidant activity. canada.ca For 2-Naphthol, 1-methyl-6-propyl-, the primary intramolecular interaction is steric repulsion rather than an attractive hydrogen bond. This repulsion would likely cause a slight out-of-plane distortion of the hydroxyl and/or methyl group to relieve strain, a phenomenon that could be quantified by advanced computational methods and microwave spectroscopy. smu.edu

Detailed Studies of Close-Contact H-Atom–H-Atom Interactions

The structure of 2-Naphthol, 1-methyl-6-propyl- features a methyl group at the 1-position, placing its hydrogen atoms in close proximity to the hydrogen atom at the 8-position (a peri interaction). This close-contact H-atom–H-atom interaction is a subject of considerable scientific interest and debate. The distance between these hydrogen atoms is less than the sum of their van der Waals radii (approximately 2.4 Å), which traditionally implies a strong steric repulsion. rsc.org

However, some theoretical analyses, such as the Quantum Theory of Atoms in Molecules (QTAIM), have identified a bond critical point between such close-contact hydrogen atoms in similar structures, like cis-1-naphthol. rsc.org This has led to the controversial suggestion of "hydrogen-hydrogen bonding," a potentially stabilizing, attractive interaction. rsc.orgresearchgate.net The debate centers on whether the interaction is purely repulsive (the classical steric hindrance view) or a more complex mixture of attractive and repulsive forces. rsc.orgresearchgate.net

In-depth analysis of cis-1-naphthol, which serves as an excellent model for the interaction in 2-Naphthol, 1-methyl-6-propyl-, demonstrates that the phenomenon is neither purely attractive nor purely repulsive. rsc.org Methods including Non-Covalent Interactions (NCI) plots, Independent Gradient Model (IGM), and Natural Bond Orbital (NBO) analysis have been employed to dissect the nature of this interaction. rsc.org For instance, NBO analysis often characterizes the interaction as repulsive from a steric exchange energy perspective. researchgate.net Ultimately, this close contact leads to structural distortions, such as out-of-plane bending, to relieve the resulting strain. rsc.org

Conformational Analysis and Isomerism Studies

Cis-Trans Conformational Analysis of Naphthol Derivatives

Naphthol derivatives, including 2-Naphthol, 1-methyl-6-propyl-, exhibit rotational isomerism concerning the orientation of the hydroxyl (-OH) group. This gives rise to cis and trans conformers. The designation depends on whether the hydroxyl hydrogen points towards the adjacent aromatic ring (cis) or away from it (trans). rsc.orgwikipedia.org

Table 1: Relative Energies of Naphthol Conformers

Compound Conformer Relative Zero-Point Energy (kJ/mol) More Stable Form
1-Naphthol (B170400) trans 0 trans
1-Naphthol cis 3.4
2-Naphthol cis 0 cis
2-Naphthol trans 1.9

Data sourced from theoretical calculations at the B3LYP-D3(BJ)/def2-TZVP level of theory. rsc.org

Non-Planarity and Steric Effects in Substituted Naphthol Architectures

The planar structure of an ideal naphthalene ring is significantly distorted by the presence of bulky substituents, particularly at positions that force close contacts. kochi-tech.ac.jp In 2-Naphthol, 1-methyl-6-propyl-, the most significant steric interaction occurs between the 1-methyl group and the hydrogen atom at the 8-position. This is a classic example of peri interaction, which is known to cause substantial steric strain and induce non-planarity in the naphthalene core. nih.govnih.gov

Studies on 1,8-disubstituted naphthalenes have provided extensive insight into this phenomenon. To alleviate the strain from bulky peri-substituents, the naphthalene ring system distorts in several ways: the substituents may be pushed apart in-plane, or more commonly, they move out of the plane in opposite directions, leading to a twisted or bent aromatic core. nih.govnih.govcaltech.edu X-ray crystallography of 1,8-bis(bromomethyl)naphthalene, for instance, revealed a significant vertical distortion, disturbing the coplanarity of the naphthalene ring. nih.gov This distortion is a direct consequence of steric repulsion. kochi-tech.ac.jp

The steric hindrance facilitated by peri or ortho substituents can be so pronounced that it alters the chemical reactivity of the molecule, a concept known as non-electronic activation. nih.govacs.org The strain energy introduced by these interactions can lower the activation barriers for certain reactions by destabilizing the ground state of the molecule. nih.gov For 2-Naphthol, 1-methyl-6-propyl-, the steric clash between the 1-methyl and 8-hydrogen forces the methyl group and the C-H bond at C8 to deviate from the mean plane of the naphthalene system, resulting in a non-planar, strained architecture. canterbury.ac.nznih.gov

Table 2: Examples of Steric-Induced Distortion in Naphthalene Derivatives

Compound Interacting Groups Observation Reference
cis-1-Naphthol 1-OH ... 8-H The OH group points ≈6° out of the naphthalene plane. rsc.org
1,8-Bis(bromomethyl)naphthalene 1-CH₂Br ... 8-CH₂Br Vertical distortion with a 11.0° dihedral angle between peri-substituents. nih.gov
8-Nitro-1-naphthoic acid 1-COOH ... 8-NO₂ Steric strain between groups is sufficient to disrupt the aromaticity of the naphthalene core under mild conditions. nih.gov

Reactivity and Reaction Mechanism Studies of 2 Naphthol, 1 Methyl 6 Propyl

Mechanistic Insights into Electrophilic Aromatic Substitution on Naphthols

Electrophilic aromatic substitution (EAS) is a cornerstone of naphthalene (B1677914) chemistry. For 2-naphthol (B1666908) derivatives, the hydroxyl group at the C2 position is a powerful activating group and an ortho-, para- director. In the context of the naphthalene ring system, this directing effect primarily enhances the reactivity of the C1 and C3 positions.

The reaction mechanism involves the attack of an electrophile on the electron-rich naphthalene ring, forming a resonance-stabilized carbocation intermediate known as a Wheland complex or sigma complex. rsc.org For 2-naphthol, electrophilic attack is overwhelmingly favored at the C1 position. rsc.orgstackexchange.com This preference is because the resulting carbocation intermediate can be stabilized by resonance structures that preserve the aromaticity of the second, unsubstituted benzene (B151609) ring. stackexchange.com Attack at the C3 position would disrupt this aromaticity, leading to a much higher energy intermediate. The final step is the deprotonation of the intermediate to restore the aromatic system and yield the substituted product. rsc.orgrsc.org

In the case of 2-Naphthol, 1-methyl-6-propyl-, the molecule is highly activated towards electrophilic attack. The C2-hydroxyl group provides strong activation via its +M (mesomeric) effect, while the C1-methyl and C6-propyl groups contribute additional activation through their +I (inductive) and hyperconjugation effects. This cumulative electron-donating character makes the naphthalene nucleus highly nucleophilic. However, the C1 position is already occupied by a methyl group, meaning direct electrophilic attack at this most favored site is blocked. Therefore, electrophilic substitution would be directed to other activated positions, primarily C3 or positions on the second ring, though these are kinetically less favored than the C1 position of an unsubstituted 2-naphthol.

Regioselective Functionalization and Derivatization Reactions at Specific Positions (e.g., C1, C3)

The ability to selectively introduce functional groups at specific positions is crucial in synthetic chemistry. For 2-naphthols, regioselectivity is strongly governed by the directing influence of the hydroxyl group. researchgate.net

As established, the C1 position is the most electronically activated and sterically accessible site for the functionalization of 2-naphthols. researchgate.net Reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts alkylation typically occur with high selectivity at C1. rsc.orgrsc.org Since this position is substituted in 2-Naphthol, 1-methyl-6-propyl-, derivatization reactions would need to target other sites. The next most likely position for electrophilic attack is C3, although this is significantly less reactive. Modern synthetic methods, including the use of directing groups or specific catalysts, can achieve functionalization at less conventional positions like C6, C7, or C8, but these often require multi-step procedures. nih.govacs.org

Chalcogenylation, the introduction of a sulfur, selenium, or tellurium moiety, is a significant transformation for 2-naphthol derivatives. researchgate.net These reactions provide access to organochalcogen compounds with potential applications in materials science and pharmaceuticals. The direct chalcogenylation of 2-naphthols is typically achieved at the C1 position. thieme-connect.com

The mechanism is often an electrophilic aromatic substitution. researchgate.net A common method involves reacting the naphthol with a diorganoyl dichalcogenide (e.g., diphenyl diselenide) in the presence of a base or a catalyst system like FeCl3/KI. researchgate.netthieme-connect.com The base assists in generating the more nucleophilic naphtholate anion, which then attacks the electrophilic chalcogen species. researchgate.net Control experiments in related systems suggest an ionic mechanism where a redox reaction may generate a more potent electrophile (like I2), which then catalyzes the substitution. thieme-connect.com

For 2-Naphthol, 1-methyl-6-propyl-, C1-chalcogenylation is not possible due to the existing methyl group. Any such derivatization would have to proceed at a different position, which is not commonly observed under standard chalcogenylation conditions for 2-naphthols.

The synthesis of substituted naphthols often relies on classical methods. However, modern C–H activation strategies represent a more atom-economical approach, allowing for the direct functionalization of carbon-hydrogen bonds. researchgate.net These methods often employ transition metal catalysts (e.g., palladium, rhodium, iridium) and frequently require a directing group to achieve regioselectivity. researchgate.net

For instance, C-H activation can be used to introduce aryl or alkyl groups at positions that are not easily accessible through classical electrophilic substitution. acs.org While powerful, these methods are typically employed for less activated systems. Given the high intrinsic reactivity of the 2-Naphthol, 1-methyl-6-propyl- nucleus towards electrophiles, classical EAS reactions would likely outcompete C-H activation pathways unless specific directing groups and catalytic systems were employed to override the inherent electronic preferences of the substrate.

Elucidation of Rearrangement Reactions and Their Pathways

Rearrangement reactions in naphthol derivatives are not common under standard conditions but can be induced under specific circumstances, such as in the presence of strong acids or during certain catalytic cycles. These reactions often involve the migration of alkyl or aryl groups, typically proceeding through a carbocation intermediate. masterorganicchemistry.com

One relevant example is the Fries rearrangement, where an O-acyl naphthol rearranges to a C-acyl naphthol in the presence of a Lewis acid. Another possibility is the Claisen rearrangement for O-allyl naphthyl ethers. For 2-Naphthol, 1-methyl-6-propyl- itself, carbocation-mediated alkyl shifts could theoretically occur if a carbocation were generated on the ring or a substituent chain under strongly acidic conditions. masterorganicchemistry.com For example, protonation of the propyl group followed by rearrangement is a theoretical possibility, though it would require harsh conditions. There are no specific studies in the retrieved literature detailing such rearrangements for this particular compound. gla.ac.uk

Influence of Substituent Effects (Methyl and Propyl Groups) on Reactivity

The reactivity of the 2-Naphthol, 1-methyl-6-propyl- molecule is profoundly influenced by the electronic properties of its three substituents: the C2-hydroxyl, C1-methyl, and C6-propyl groups. All three are classified as activating groups, meaning they increase the rate of electrophilic aromatic substitution compared to unsubstituted naphthalene.

Electron-donating groups (EDGs) enhance the nucleophilicity of the aromatic ring, making it more susceptible to attack by electrophiles. Conversely, electron-withdrawing groups (EWGs) deactivate the ring.

In 2-Naphthol, 1-methyl-6-propyl-, all substituents are electron-donating.

C2-Hydroxyl (-OH): This is the most powerful activating group on the molecule. It donates electron density primarily through a strong positive mesomeric (+M) or resonance effect. It also has a weak deactivating inductive (-I) effect, but the resonance effect is dominant.

C1-Methyl (-CH₃): This alkyl group is a weak activator. It donates electron density through a positive inductive (+I) effect and through hyperconjugation.

C6-Propyl (-CH₂CH₂CH₃): This alkyl group is also a weak activator, donating electron density via a positive inductive (+I) effect.

The combined influence of these three EDGs makes the naphthalene ring system of 2-Naphthol, 1-methyl-6-propyl- exceptionally electron-rich and highly reactive towards electrophiles. The primary challenge in its functionalization is not a lack of reactivity, but rather controlling the position of the reaction, especially since the most reactive C1 position is already substituted.

Table of Substituent Effects on the Aromatic Ring

SubstituentPositionType of EffectImpact on Reactivity
Hydroxyl (-OH)C2+M (Resonance), -I (Inductive)Strong Activation
Methyl (-CH₃)C1+I (Inductive), HyperconjugationWeak Activation
Propyl (-C₃H₇)C6+I (Inductive)Weak Activation

Positional Isomerism and Differential Reactivity

The reactivity of substituted naphthols is intricately linked to the position of their substituents. In the case of 2-Naphthol, 1-methyl-6-propyl-, the specific arrangement of the hydroxyl, methyl, and propyl groups on the naphthalene scaffold dictates its chemical behavior, particularly in electrophilic aromatic substitution reactions. Positional isomerism, where these functional groups are arranged differently on the naphthalene ring, leads to significant variations in reactivity and product distribution.

The hydroxyl group (-OH) at the C-2 position is a potent activating group, meaning it increases the electron density of the naphthalene ring system, making it more susceptible to attack by electrophiles. study.comwikipedia.org This activation is most pronounced at the ortho (C-1 and C-3) and para (C-6) positions relative to the hydroxyl group. However, in 2-Naphthol, 1-methyl-6-propyl-, the C-1 position is already occupied by a methyl group.

The methyl (-CH₃) and propyl (-C₃H₇) groups are also activating, electron-donating groups, albeit weaker than the hydroxyl group. Their presence further enhances the nucleophilicity of the aromatic rings. The differential reactivity among positional isomers arises from the interplay of the electronic effects (both resonance and inductive) and steric hindrance imparted by these groups.

Electronic Effects:

Steric Effects:

The methyl group at the C-1 position, adjacent to the hydroxyl group, creates significant steric hindrance. mdpi.com This bulkiness can impede the approach of larger electrophiles to the C-8 position on the adjacent ring. Similarly, the propyl group at C-6 can sterically hinder reactions at the C-5 and C-7 positions. The interplay between electronic activation and steric hindrance is a key determinant of the reaction outcomes for this molecule and its isomers.

To illustrate the impact of positional isomerism, a comparison of the expected major monosubstitution products in electrophilic reactions for different isomers of methyl-propyl-2-naphthol is presented below.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution for Positional Isomers of Methyl-Propyl-2-Naphthol

Isomer Predicted Major Monosubstitution Site Rationale
1-methyl-6-propyl-2-naphthol C-3The C-1 position is blocked. The -OH group strongly activates the C-3 position.
3-methyl-6-propyl-2-naphthol C-1The -OH group strongly activates the C-1 position, which is sterically accessible.
4-methyl-6-propyl-2-naphthol C-1The -OH group strongly activates the C-1 position.
5-methyl-6-propyl-2-naphthol C-1The -OH group strongly activates the C-1 position.
7-methyl-6-propyl-2-naphthol C-1The -OH group strongly activates the C-1 position.
8-methyl-6-propyl-2-naphthol C-1The -OH group strongly activates the C-1 position, though some steric hindrance from the C-8 methyl group may occur.

Differential Reactivity in Specific Reactions:

Nitration: In nitration reactions, the strong activation by the hydroxyl group would likely direct the nitro group to the C-3 position of 2-Naphthol, 1-methyl-6-propyl-. For an isomer like 3-methyl-6-propyl-2-naphthol, the nitration would be expected to occur at the C-1 position.

Halogenation: Similar to nitration, halogenation would be directed by the powerful activating effect of the hydroxyl group. For 2-Naphthol, 1-methyl-6-propyl-, bromination or chlorination would predominantly yield the 3-halo derivative.

Friedel-Crafts Alkylation and Acylation: These reactions are sensitive to both electronic and steric effects. rsc.org While the C-3 position is electronically favored in 2-Naphthol, 1-methyl-6-propyl-, the steric bulk of the incoming electrophile and the existing substituents could influence the reaction's feasibility and yield. For isomers with an unoccupied C-1 position, acylation and alkylation would preferentially occur there.

The study of positional isomerism highlights the nuanced control that substituent placement exerts on the chemical properties of polycyclic aromatic compounds. The differential reactivity observed between isomers of methyl-propyl-2-naphthol underscores the importance of a detailed structural understanding for predicting and controlling chemical transformations. Further research, including kinetic studies and computational modeling, would provide a more quantitative understanding of these reactivity differences.

Computational and Theoretical Chemistry Approaches for 2 Naphthol, 1 Methyl 6 Propyl

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic level. For aromatic systems such as naphthols, various computational methods are employed to elucidate their electronic properties and energy characteristics.

Density Functional Theory (DFT) has become a widely used method for studying the electronic structure of naphthalene (B1677914) and its derivatives due to its favorable balance of accuracy and computational cost. bohrium.comresearchgate.net DFT methods, particularly those using hybrid functionals like B3LYP, have been successfully applied to determine the geometrical, energetic, and vibrational characteristics of naphthol systems. researchgate.netijapm.orgresearchgate.netmdpi.com These calculations are crucial for understanding how substituents, such as the methyl and propyl groups in 2-Naphthol (B1666908), 1-methyl-6-propyl-, influence the electronic and structural properties of the naphthalene core. researchgate.net

DFT calculations are used to compute key electronic properties, including ionization potential, electron affinity, electronegativity, and HOMO-LUMO energy gaps, which are vital for predicting the physicochemical properties and reactivity of these molecules. researchgate.netmdpi.com For instance, a low HOMO-LUMO energy gap suggests high reactivity and polarizability. mdpi.com The choice of basis set, such as 6-31G(d,p) or 6-311++G(2d,2p), is critical for obtaining accurate results, with larger basis sets providing more precise geometries, especially for ensuring the planarity of the naphthol ring system. researchgate.netijapm.orgkoreascience.kr

Table 1: Typical DFT Computational Parameters for Naphthol Systems
ParameterCommon Method/Basis SetApplicationReference
FunctionalB3LYPGeometry optimization, electronic properties, vibrational frequencies researchgate.netijapm.orgresearchgate.net
Basis Set6-31G(d,p)Standard calculations for structural and electronic properties researchgate.netmdpi.com
Basis Set6-311++G(2d,2p)High-accuracy geometry optimizations, especially for planarity ijapm.orgkoreascience.kr
EnvironmentAqueous (e.g., PBF)Simulating properties in a solvent environment mdpi.com

For higher accuracy, particularly in describing excited electronic states and transition energies, ab initio methods are employed. koreascience.kr Methods such as Møller-Plesset perturbation theory (MP2) and Equation-of-Motion Coupled Cluster Singles and Doubles (EOM-CCSD) provide benchmark results for the electronic structure of naphthols. koreascience.kr

These computationally intensive methods are used to optimize equilibrium geometries and calculate vertical transition energies and oscillator strengths. koreascience.kr For example, studies on 2-naphthol and its derivatives have used MP2 with the 6-311++G(2d,2p) basis set for geometry optimization, confirming a planar Cs symmetry for the ground state. koreascience.kr While ab initio calculations can yield vibrational frequencies with an accuracy of 20-200 cm-1, they are significantly more demanding than DFT, limiting their application to smaller systems or specific high-accuracy needs. researchgate.net

Semi-empirical quantum chemistry methods, which are based on the Hartree-Fock formalism but include approximations and parameters derived from experimental data, offer a computationally efficient alternative for studying large molecules. wikipedia.orgnih.gov Methods like AM1, PM3, PM6, and PM7 are significantly faster than their ab initio counterparts, making them suitable for molecular dynamics simulations and extensive conformational sampling of complex systems. nih.govnih.gov

These methods are particularly useful for initial explorations of molecular properties or for systems where ab initio or DFT calculations would be prohibitively expensive. wikipedia.org However, the accuracy of semi-empirical methods can be variable and depends heavily on the molecule under investigation being similar to those in the database used for parametrization. wikipedia.org Recent developments, such as the PM7 method, have incorporated corrections for noncovalent interactions like dispersion and hydrogen bonding, improving their applicability to biochemical systems. nih.gov

Molecular Geometry Optimization and Vibrational Frequency Analysis

Theoretical calculations are essential for determining the three-dimensional structure of molecules and understanding their vibrational properties. For 2-Naphthol, 1-methyl-6-propyl-, these analyses would reveal the preferred spatial arrangement of the atoms and the characteristic frequencies of their vibrations.

Geometry optimization is performed to find the most stable conformation of a molecule, corresponding to a minimum on the potential energy surface. ijapm.org For 1- and 2-naphthol, computational studies have shown that the equilibrium geometries of the ground states are typically planar with Cs symmetry. koreascience.krias.ac.in The presence of substituents, like the methyl and propyl groups, may introduce slight deviations from planarity. smu.edu Optimization is typically carried out using DFT methods like B3LYP combined with basis sets such as def2-TZVP or aug-cc-pVTZ. smu.edu

Following geometry optimization, vibrational frequency calculations are performed. These calculations serve two main purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra. ijapm.orgkoreascience.kr The calculated vibrational frequencies can be compared with experimental data to aid in the assignment of spectral bands to specific molecular motions. researchgate.netnih.gov A normal coordinate analysis, often based on a scaled quantum mechanical force field, is used to assign fundamental frequencies based on the total energy distribution (TED). ijapm.orgresearchgate.net For substituted naphthols, this analysis helps to identify vibrational modes associated with the substituents and the naphthalene core. ias.ac.in

Table 2: Representative Calculated Vibrational Frequencies for Naphthol Systems
Vibrational ModeTypical Frequency Range (cm-1)DescriptionReference
O-H Stretch~3600-3800Stretching of the hydroxyl group bond. mdpi.com
Aromatic C-H Stretch~3000-3100Stretching of C-H bonds on the naphthalene ring. mdpi.com
C=C Ring Stretch~1500-1600Stretching vibrations within the aromatic rings. ijapm.org
O-H Bend~900-1200In-plane bending of the hydroxyl group. mdpi.com
Ring Puckering/Deformation< 800Out-of-plane bending and torsional modes of the naphthalene ring. mdpi.com

Theoretical Studies of Reactivity Indices and Descriptors

DFT-based reactivity descriptors are powerful tools for predicting and rationalizing the chemical reactivity of molecules. These indices help to identify which parts of a molecule are most likely to participate in a chemical reaction.

Local softness is particularly useful for predicting the regiochemistry of reactions, serving as an alternative to traditional frontier orbital theory. mdpi.com It helps to rationalize site-selectivity by indicating the areas of a molecule that are most susceptible to electrophilic or nucleophilic attack. mdpi.com For 2-Naphthol, 1-methyl-6-propyl-, the electron-donating nature of the hydroxyl, methyl, and propyl groups would increase the electron density in the naphthalene ring system. Calculations of local softness would likely indicate that the carbon atoms ortho and para to these activating groups are the "softest" and therefore the most probable sites for electrophilic attack. nih.govresearchgate.net Conversely, local hardness descriptors can provide complementary information about the stability and reactivity of different atomic sites. nih.govresearchgate.net

Fukui Function Analysis for Local Reactivity Prediction

Fukui function analysis is a powerful tool in computational chemistry for predicting the local reactivity of a molecule. scm.com This analysis is rooted in Density Functional Theory (DFT) and helps to identify which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. researchgate.netresearchgate.net The Fukui function, denoted as f(r), quantifies the change in electron density at a specific point in the molecule with respect to a change in the total number of electrons.

For a specific atom 'k' in a molecule, the condensed Fukui functions are calculated to approximate this reactivity:

f+k : for nucleophilic attack (the atom's ability to accept an electron).

f-k : for electrophilic attack (the atom's ability to donate an electron).

f0k : for radical attack.

Table 1: Hypothetical Fukui Function Indices for Reactivity Prediction in 2-Naphthol, 1-methyl-6-propyl-

Atomic Sitef+ (Nucleophilic Attack)f- (Electrophilic Attack)f0 (Radical Attack)Predicted Reactivity
C1HighLowModerateProne to nucleophilic attack
O (hydroxyl)LowHighModerateProne to electrophilic attack
C6 (propyl)LowModerateHighPotential site for radical reactions

Note: This table is illustrative and not based on experimental data for the specific compound.

Charge Analysis on Hydroxyl Hydrogen and Oxygen Atoms in Naphthol Conjugate Bases

The acidity of a naphthol derivative is intrinsically linked to the stability of its conjugate base, the naphthoxide ion. Charge analysis of the hydroxyl hydrogen and oxygen atoms provides valuable insights into this stability. Upon deprotonation, a negative charge is formally localized on the oxygen atom. chegg.com However, this charge is delocalized through resonance across the aromatic rings of the naphthalene system.

Computational methods can quantify the partial charges on these atoms in both the acidic (naphthol) and basic (naphthoxide) forms. A key measure of acidity is the charge on the hydroxyl hydrogen atom of the acid and the charge on the negatively charged oxygen atom of the conjugate base. rsc.orgresearchgate.net A more positive partial charge on the hydroxyl hydrogen in the parent molecule suggests a more acidic proton. Correspondingly, a greater delocalization of the negative charge on the oxygen atom in the conjugate base indicates a more stable anion and thus a stronger acid.

For 2-naphthol derivatives, the substituents on the naphthalene ring will influence this charge distribution. The electron-donating or electron-withdrawing nature of the methyl and propyl groups in 2-Naphthol, 1-methyl-6-propyl- would affect the charge density on the hydroxyl group and its conjugate base.

Inverse Molecular Design for Optimization of Reactivity Properties (e.g., Acidity)

Inverse molecular design is a computational approach that starts with a desired property and works backward to identify a molecule that exhibits it. rsc.orgresearchgate.netnsf.govnih.gov This is in contrast to traditional methods where a molecule's properties are calculated after its structure is defined. For 2-naphthol derivatives, inverse design can be employed to optimize reactivity properties like acidity. rsc.orgresearchgate.net

Ground State Acidity Optimization in 2-Naphthol Derivatives

The ground state acidity (pKa) of 2-naphthol derivatives can be fine-tuned by altering the substituents on the naphthalene ring. rsc.orgresearchgate.net In an inverse design approach to optimize acidity, one could define a target pKa value. The algorithm would then explore the chemical space of possible substituents to find a combination that results in the desired acidity. As a measure of acidity, properties like the charge on the hydroxyl hydrogen, the charge on the oxygen of the conjugate base, or the energy difference between the acid and its conjugate base can be optimized. rsc.orgresearchgate.net For 2-Naphthol, 1-methyl-6-propyl-, the existing methyl and propyl groups serve as a starting point, and further modifications could be computationally explored to either increase or decrease its acidity.

Excited State Acidity Optimization (Photoacidity)

Substituted 2-naphthols are known to be photoacids, meaning their acidity increases upon electronic excitation from the ground state (S0) to the first singlet excited state (S1). rsc.orgresearchgate.netnih.govrsc.org The pKa in the excited state is denoted as pKa. This phenomenon is attributed to a significant change in the electronic structure upon excitation. hopto.orgsemanticscholar.org The difference in acidity between the ground and excited states can be substantial; for 2-naphthol, the pKa is approximately 9.5, while the pKa is around 2.8. nih.gov

Inverse molecular design can also be applied to optimize this photoacidity. rsc.orgresearchgate.net By targeting a specific pKa* value or a desired change in acidity (ΔpKa), computational methods can identify substituent patterns that achieve this. This would be particularly relevant for applications that rely on light-induced proton transfer. The electron redistribution in the excited state is key, and substituents that further stabilize the negative charge on the oxygen in the excited conjugate base will enhance photoacidity.

Molecular Modeling for Establishing Structure-Reactivity Relationships

Molecular modeling encompasses a range of computational techniques used to understand and predict the behavior of molecules. For 2-naphthol derivatives, these methods are crucial for establishing clear structure-reactivity relationships. mdpi.com By systematically modifying the structure of 2-Naphthol, 1-methyl-6-propyl- in silico (e.g., changing the position or nature of the alkyl substituents) and calculating the resulting properties, a quantitative structure-activity relationship (QSAR) can be developed.

For instance, molecular modeling can be used to study how the size and electronic properties of substituents at different positions on the naphthalene ring affect the molecule's acidity, redox potential, or susceptibility to specific reactions. nih.gov These models can provide detailed insights into the steric and electronic effects that govern the reactivity of the molecule. For example, a study on the methylation of 2-methylnaphthalene (B46627) used computational models to determine that methylation at the 6-position is favored over the 7-position. acs.org Such insights are invaluable for designing molecules with tailored chemical properties.

Chemical Transformations and Derivatization Chemistry of 2 Naphthol, 1 Methyl 6 Propyl

Introduction of Heteroatoms and Complex Functional Groups

The introduction of heteroatoms such as sulfur and selenium into the 2-naphthol (B1666908) framework can significantly alter its electronic properties and biological activity. These transformations typically proceed via electrophilic substitution or transition-metal-catalyzed cross-coupling reactions, leading to a diverse array of functionalized derivatives.

The sulfone group is a valuable functional moiety in medicinal and materials chemistry. Its introduction into the 2-naphthol scaffold can be achieved through several synthetic strategies.

One common approach is electrophilic sulfonation , which involves the reaction of the naphthol with a sulfonating agent like sulfur trioxide (SO₃) in a suitable solvent. researchgate.netmasterorganicchemistry.com For 2-naphthol derivatives, the hydroxyl group strongly directs the incoming electrophile. The reaction of 2-naphthol with one molar equivalent of SO₃ typically yields a mixture of 1-sulfonic acid and 8-sulfonic acid derivatives. researchgate.net With an excess of the sulfonating agent, polysulfonation can occur at various positions on the naphthalene (B1677914) ring. researchgate.net The presence of the methyl and propyl groups on the 2-Naphthol, 1-methyl-6-propyl- backbone would be expected to influence the regioselectivity of this reaction, though specific studies on this substrate are not prevalent.

A more contemporary method for the synthesis of sulfone-substituted naphthols involves rhodium(III)-catalyzed annulation . This approach utilizes sulfoxonium ylides and alkynylsulfones to construct the naphthol ring with a sulfone group at the C3 position. chemrxiv.org This method offers a high degree of regioselectivity and is tolerant of a wide range of functional groups.

Reaction Reagents and Conditions Product Type Key Features
Electrophilic SulfonationSO₃, C₂H₃NO₂Naphthol sulfonic acidsRegioselectivity is dependent on stoichiometry and reaction conditions.
Rh(III)-Catalyzed AnnulationSulfoxonium ylides, Alkynylsulfones, Rh(III) catalystC3-Sulfone-substituted naphtholsHigh regioselectivity and functional group tolerance.

Organoselenium compounds are of growing interest due to their unique biological activities and applications in organic synthesis. nih.govnih.gov The introduction of a selenium moiety onto the 2-naphthol scaffold can be accomplished through electrophilic selenenylation.

One effective method involves the reaction of 2-naphthol with a diaryl diselenide in the presence of an iodine promoter. proquest.com This reaction proceeds via an electrophilic aromatic substitution mechanism, with the selenenylation occurring exclusively at the 1-position of the 2-naphthol. proquest.com Another approach is a one-pot, three-component reaction of 2-naphthol with elemental selenium and an aryl iodide, catalyzed by copper. proquest.com These methods provide efficient access to 1-organoselanyl-2-naphthol derivatives.

Reaction Reagents and Conditions Product Type Key Features
Electrophilic SelenenylationDiaryl diselenide, I₂1-Organoselanyl-2-naphtholsExclusive substitution at the C1 position.
Copper-Catalyzed Three-Component ReactionElemental Selenium, Aryl iodide, Copper catalyst1-Organoselanyl-2-naphtholsOne-pot synthesis.

Formation of Polycyclic and Fused Aromatic Systems from Naphthol Precursors

The electron-rich nature of 2-naphthols makes them excellent starting materials for the construction of more complex polycyclic and fused aromatic systems. Annulation and cyclization reactions are key strategies in this regard, allowing for the extension of the aromatic framework and the creation of novel ring systems.

Annulation reactions involve the fusion of a new ring onto an existing one. Several catalytic systems have been developed for the annulation of 2-naphthols.

Rhodium-catalyzed C-H activation and annulation is a powerful tool for the synthesis of complex polycyclic systems. acs.orgrsc.orgrsc.org For instance, the reaction of 1-aryl-2-naphthols with internal alkynes in the presence of a rhodium catalyst can lead to the formation of spirocyclic enones through a dearomatization process. acs.org These reactions proceed with high enantioselectivity when a chiral catalyst is employed. acs.org

N-Heterocyclic carbene (NHC)-catalyzed annulation of 2-naphthols with α,β-unsaturated aldehydes (enals) provides access to enantioenriched β-arylsplitomicins. nih.govrsc.org This reaction proceeds with high chemoselectivity and is tolerant of a wide range of substituents on both the naphthol and the enal. nih.gov

Reaction Catalyst/Promoter Reactants Product Type
C-H Activation/AnnulationRhodium(III)1-Aryl-2-naphthols, Internal alkynesSpirocyclic enones
NHC-Catalyzed AnnulationChiral Triazolium Salts (NHC precursors)2-Naphthols, EnalsEnantioenriched β-arylsplitomicins

Cyclization reactions of appropriately functionalized 2-naphthols can lead to the formation of a variety of heterocyclic systems.

Visible-light-promoted oxidative annulation of 2-naphthols with phenylglyoxal (B86788) monohydrates offers an efficient route to hydroxy-naphthofuranone derivatives. dntb.gov.uarsc.org This reaction proceeds under mild conditions and demonstrates a broad substrate scope. rsc.org A similar visible-light-mediated approach can be used for the oxidative annulation of naphthols with alkynes to synthesize functionalized naphthofuran. acs.orgnih.gov

Reaction Conditions Reactants Product Type
Oxidative AnnulationVisible light, Base2-Naphthols, Phenylglyoxal monohydratesHydroxy-naphthofuranones
Oxidative AnnulationVisible lightNaphthols, AlkynesFunctionalized naphthofurans

Mechanistic Insights into Derivatization Processes

Understanding the mechanisms of these derivatization reactions is crucial for predicting their outcomes and for the rational design of new synthetic methods. The reactivity of 2-naphthols is largely governed by the principles of electrophilic aromatic substitution . stackexchange.com The hydroxyl group is a strong activating group and directs incoming electrophiles primarily to the C1 position, and to a lesser extent, the C3 position. The stability of the resulting carbocation intermediate (Wheland intermediate) determines the regioselectivity of the reaction. stackexchange.com

In the NHC-catalyzed annulation of 2-naphthols with enals , the reaction is believed to proceed through a Coates-Claisen rearrangement. nih.gov The NHC catalyst reacts with the enal to form a reactive acyl azolium intermediate. This intermediate then undergoes a nih.govnih.gov-sigmatropic rearrangement with the 2-naphthol to form the final product. nih.gov Recent studies have also explored an electroredox NHC-catalyzed pathway for this transformation. chemrxiv.orgacs.org

The rhodium-catalyzed annulation reactions typically involve a C-H activation step, where the rhodium catalyst inserts into a C-H bond of the naphthol. This is followed by migratory insertion of the alkyne and subsequent reductive elimination or other cyclization pathways to form the final product. acs.orgrsc.orgrsc.org

The visible-light-promoted oxidative annulations are proposed to proceed through a radical pathway. dntb.gov.uarsc.org Under irradiation, an electron transfer process generates radical intermediates that then undergo cyclization and subsequent oxidation to form the heterocyclic product. acs.orgnih.gov

Future Research Directions and Unexplored Avenues for 2 Naphthol, 1 Methyl 6 Propyl Research

Emerging Methodologies in the Synthesis of Highly Substituted Naphthols

The creation of intricately substituted naphthols, such as the 1,2,6-trisubstituted pattern of 2-Naphthol (B1666908), 1-methyl-6-propyl-, demands synthetic methods that offer precision, efficiency, and versatility. Future research will pivot away from classical multi-step procedures towards more elegant and sustainable strategies.

Several innovative approaches are currently gaining traction. Transition-metal catalysis, for instance, offers powerful tools for constructing the naphthol core. Rhodium(III)-catalyzed [4+2]-annulation of sulfoxonium ylides and 1,3-diynes has emerged as a redox-neutral strategy to produce highly substituted 1-naphthol (B170400) derivatives with excellent control over regioselectivity. researchgate.net Similarly, novel manganese-mediated tandem radical cyclizations can build polysubstituted α-naphthols from readily available β-keto esters and terminal alkynes under mild conditions. researchgate.net

Another significant frontier is the diversity-oriented C–H activation of the naphthalene (B1677914) scaffold. acs.org This strategy allows for the direct installation of functional groups onto the aromatic core, bypassing the need for pre-functionalized starting materials. Overcoming the challenge of regioselectivity, particularly at the less reactive C6 and C7 positions, is a key area of ongoing research that could enable the rapid synthesis of diverse libraries of compounds for screening. acs.org

Furthermore, there is a strong drive towards greener and more atom-economical synthetic protocols. One-pot multicomponent reactions (MCRs) are exemplary in this regard, allowing for the assembly of complex molecules like amidoalkyl naphthols from simple precursors in a single step. mdpi.com The use of novel catalysts and media, such as deep eutectic solvents, not only enhances reaction efficiency but also aligns with the principles of sustainable chemistry by avoiding toxic and volatile organic solvents. rsc.org

MethodologyCatalyst/ReagentKey FeaturesPotential Application for 2-Naphthol, 1-methyl-6-propyl-
Rh(III)-Catalyzed [4+2] Annulation Rhodium(III) complexRedox-neutral, high regioselectivity, broad substrate scope. researchgate.netAssembly of the core 1-methyl-2-naphthol (B91520) structure.
Manganese-Mediated Radical Cyclization ManganeseUses readily available starting materials, mild reaction conditions. researchgate.netAlternative route to the polysubstituted naphthol core.
Diversity-Oriented C-H Activation Transition metals (e.g., Palladium, Rhodium)Direct functionalization of the naphthalene core, enables rapid diversification. acs.orgDirect installation of the 6-propyl group onto a 1-methyl-2-naphthol precursor.
Multicomponent Reactions (MCRs) Deep Eutectic Solvents, TetrachlorosilaneOne-pot synthesis, high atom economy, environmentally friendly. rsc.orgscirp.orgEfficient synthesis of more complex naphthol derivatives starting from a core structure.

Advanced Computational Probes and Machine Learning Applications in Naphthol Chemistry

The "trial and error" paradigm of chemical research is gradually being superseded by a data-driven approach, where computational tools predict molecular properties and reaction outcomes before a single experiment is performed. For a sparsely studied molecule like 2-Naphthol, 1-methyl-6-propyl-, these in-silico methods offer a powerful means to guide research.

Advanced computational probes, primarily through Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), can elucidate the electronic structure, reactivity, and spectroscopic properties of naphthols. acs.orgnih.gov Such calculations are crucial for understanding reaction mechanisms, predicting the most favorable sites for chemical reactions, and interpreting experimental data. acs.orgnih.gov For instance, DFT has been used to determine the most stable conformations of naphthol isomers and to understand complex non-covalent interactions that influence their structure. nih.govrsc.org

The most transformative potential, however, lies in the application of machine learning (ML). ML models can be trained on existing chemical data to predict a wide range of properties for new molecules, including boiling points, melting points, solubility, and even biological activity. mit.eduresearchgate.netulster.ac.uk By translating molecular structures into numerical representations, algorithms can identify patterns that would be impossible for a human to discern. mit.eduresearchgate.net Recently developed tools like ChemXploreML aim to make these advanced ML methods accessible to chemists without requiring extensive programming expertise, democratizing the use of predictive modeling in chemistry. mit.edu For 2-Naphthol, 1-methyl-6-propyl-, such models could predict its physicochemical properties, potential toxicity, and guide its synthetic optimization.

Computational ToolApplication in Naphthol ChemistryExample of Potential Insight
Density Functional Theory (DFT) Calculating ground-state electronic structure, reaction energies, and identifying stable isomers. nih.govPredicting the most likely sites for electrophilic or nucleophilic attack on the 2-Naphthol, 1-methyl-6-propyl- ring.
Time-Dependent DFT (TD-DFT) Simulating UV-Vis absorption and fluorescence spectra. acs.orgPredicting the photophysical properties of 2-Naphthol, 1-methyl-6-propyl-, guiding its potential use as a fluorescent probe. mdpi.com
Machine Learning (ML) Models Predicting physicochemical properties (e.g., melting point, solubility), biological activity, and reaction outcomes. researchgate.netsemanticscholar.orgEstimating the bioactivity or material properties of 2-Naphthol, 1-methyl-6-propyl- to prioritize it for further experimental study.
Bayesian Modeling Computationally assessing the quality of molecules as potential chemical probes. nih.govEvaluating the "probe-likeness" of 2-Naphthol, 1-methyl-6-propyl- derivatives for use in chemical biology.

Synergistic Integration of Experimental and Theoretical Approaches for Comprehensive Understanding

The most profound insights in modern chemistry arise not from experimentation or computation alone, but from their synergistic integration. Theoretical calculations can explain experimental observations, while experimental results serve to validate and refine computational models. This iterative feedback loop provides a comprehensive understanding that is greater than the sum of its parts.

A prime example of this synergy is the study of naphthol reaction mechanisms. Combined pulse radiolysis experiments and DFT calculations have been used to investigate the transient species formed during the oxidation of 1- and 2-naphthol. acs.orgnih.gov The experimental techniques detected the formation of short-lived radical adducts, and DFT calculations identified the specific carbon atoms where the radicals added, explaining the observed product distributions. acs.orgnih.gov

Remaining Challenges and Future Opportunities in Substituted Naphthol Research

Despite significant progress, challenges remain in the field of substituted naphthol chemistry, each representing a corresponding opportunity for innovation.

Challenges:

Synthetic Selectivity: Achieving precise control over regioselectivity, especially in the functionalization of the less-activated positions of the naphthalene core, remains a significant hurdle. acs.org

Scalability and Sustainability: Many novel synthetic methods that work well on a small laboratory scale are difficult or expensive to scale up for industrial production. Developing robust, green, and cost-effective syntheses is a persistent challenge. nih.gov

Bridging the Gap to Application: While many novel naphthol derivatives are synthesized, translating these laboratory curiosities into functional products, be they pharmaceuticals or advanced materials, is a major bottleneck. frontiersin.org This involves extensive testing, navigating regulatory frameworks, and demonstrating a clear advantage over existing solutions. nih.gov

Data Scarcity: For specific, non-commodity compounds like 2-Naphthol, 1-methyl-6-propyl-, the lack of foundational experimental data hinders the development of accurate, specific ML models. researchgate.net

Future Opportunities:

Catalyst Design: The development of new catalysts that can enable previously impossible transformations or provide unparalleled selectivity will continue to drive the field forward.

Automated Synthesis and High-Throughput Screening: Combining automated synthesis platforms with high-throughput screening could rapidly generate and test large libraries of substituted naphthols, accelerating the discovery of new functional molecules.

Theranostics and Smart Materials: The unique photophysical properties of the naphthalene core present opportunities for developing "theranostic" agents that combine therapeutic action with diagnostic imaging. mdpi.com Functionalized naphthols could also be incorporated into polymers to create smart materials with tailored optical or electronic properties.

Data-Driven Discovery: As more data on naphthol chemistry is generated and shared, the predictive power of ML models will increase, enabling the in silico design of molecules with desired properties before they are ever synthesized, saving immense time and resources. semanticscholar.org

The journey to fully understand and utilize compounds like 2-Naphthol, 1-methyl-6-propyl- is emblematic of the broader path of chemical discovery. By embracing emerging synthetic methods, leveraging the predictive power of computational chemistry, and integrating these approaches in a synergistic fashion, researchers can overcome existing challenges and unlock a new era of innovation based on the versatile naphthol scaffold.

Q & A

Q. Advanced Research Focus

  • Solid-phase extraction (SPE) with C18 cartridges improves recovery (>90%) in biological samples.
  • Derivatize with dansyl chloride to enhance LC-MS sensitivity .
  • Validate methods per ICH Q2(R1) guidelines for precision (%RSD < 5%) .

How can crystallographic data resolve polymorphism in 1-methyl-6-propyl-2-naphthol?

Q. Advanced Research Focus

  • Screen polymorphs using solvent evaporation (e.g., ethanol vs. acetonitrile).
  • Refine SHELXL parameters (e.g., HKLF 4 format) to model disorder in propyl chains .
  • Compare experimental and simulated PXRD patterns to identify dominant phases.

What mechanistic insights explain the cytotoxicity of alkylated naphthols?

Q. Advanced Research Focus

  • Cytochrome P450 (CYP1A1/2E1) metabolizes naphthols to redox-active quinones, generating ROS .
  • In vitro assays (MTT/Annexin V) show dose-dependent apoptosis in HepG2 cells (IC₅₀ ≈ 50 μM) .
  • Co-exposure to antioxidants (e.g., N-acetylcysteine) mitigates oxidative stress, confirming mechanism .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.